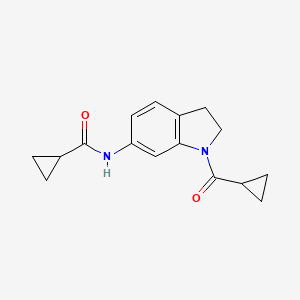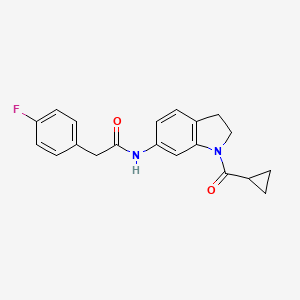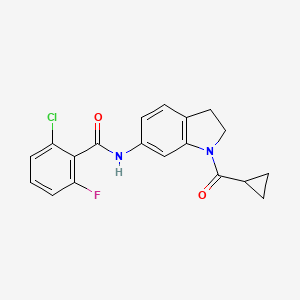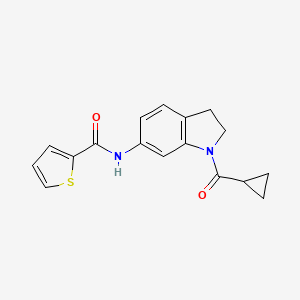
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide, commonly known as N-CFIB, is a synthetic compound that has been widely studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. N-CFIB is a novel compound with a unique molecular structure that has been the focus of intense research in recent years.
科学研究应用
N-CFIB has been extensively studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. In particular, its anti-inflammatory and anti-oxidant properties have been studied for their potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. In addition, its anti-bacterial properties have been studied for their potential to treat bacterial infections.
作用机制
The exact mechanism by which N-CFIB exerts its effects is not yet fully understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively. Its anti-bacterial properties may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
N-CFIB has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. In addition, it has been found to have a positive effect on blood glucose levels, cholesterol levels, and blood pressure. It has also been found to possess anti-viral and anti-fungal properties.
实验室实验的优点和局限性
N-CFIB has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-CFIB is a relatively new compound and thus its effects have not been extensively studied in humans. As such, caution should be taken when using it in laboratory experiments.
未来方向
The potential applications of N-CFIB are vast, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant properties, as well as its potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research could be conducted into its anti-bacterial and anti-viral properties, as well as its potential to treat bacterial and viral infections. Finally, further research could be conducted into its potential to treat fungal infections, as well as its potential to be used as an adjuvant in vaccine development.
合成方法
N-CFIB can be synthesized using a variety of methods, including the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride with 3-fluorobenzamide in the presence of a base. This reaction produces N-CFIB as a white solid. The reaction can be further optimized by varying the reaction conditions and reagents, such as the base, temperature, and reaction time.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTAWFDBPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)










